4-Chloro-6-fluoropyrrolo[1,2-B]pyridazine-3-carboxylic acid
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Overview
Description
4-Chloro-6-fluoropyrrolo[1,2-B]pyridazine-3-carboxylic acid is a heterocyclic compound that belongs to the pyridazine family. This compound is characterized by the presence of chlorine and fluorine atoms, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 4-Chloro-6-fluoropyrrolo[1,2-B]pyridazine-3-carboxylic acid involves several steps. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically involves the use of boron reagents and palladium catalysts under mild conditions . Another approach involves the use of diazine alkaloids, which are central building blocks for a wide range of pharmacological applications . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
4-Chloro-6-fluoropyrrolo[1,2-B]pyridazine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
4-Chloro-6-fluoropyrrolo[1,2-B]pyridazine-3-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Chloro-6-fluoropyrrolo[1,2-B]pyridazine-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to form hydrogen bonds and π-π stacking interactions, which are crucial for its binding affinity and specificity . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
4-Chloro-6-fluoropyrrolo[1,2-B]pyridazine-3-carboxylic acid can be compared with other similar compounds, such as:
3,6-Dichloro-4-methylpyridazine: This compound has similar structural features but lacks the fluorine atom, which affects its chemical properties and reactivity.
6-Chloro-3-(3-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazine: This compound has a similar pyridazine core but with different substituents, leading to different biological activities.
Ethyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate: This compound has a similar core structure but with an ethyl ester group, which affects its solubility and reactivity.
The uniqueness of this compound lies in its specific combination of chlorine and fluorine atoms, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
1416438-50-0 |
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Molecular Formula |
C8H4ClFN2O2 |
Molecular Weight |
214.58 g/mol |
IUPAC Name |
4-chloro-6-fluoropyrrolo[1,2-b]pyridazine-3-carboxylic acid |
InChI |
InChI=1S/C8H4ClFN2O2/c9-7-5(8(13)14)2-11-12-3-4(10)1-6(7)12/h1-3H,(H,13,14) |
InChI Key |
DGGPCWSLENETNK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=C(C=NN2C=C1F)C(=O)O)Cl |
Origin of Product |
United States |
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